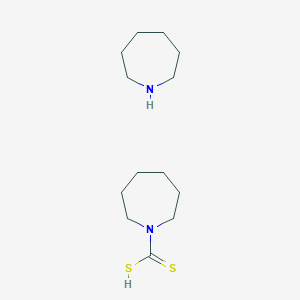

Hexamethyleneammonium Hexamethylenedithiocarbamate

Description

Hexamethyleneammonium Hexamethylenedithiocarbamate (HMA-HMDTC) is a cyclic dithiocarbamate (DTC) derived from hexamethyleneimine (homopiperidine), a seven-membered heterocyclic amine. Its molecular formula is C₁₃H₂₆N₂S₂, with a molecular weight of 274.49 g/mol and CAS number 2608-11-9 . HMA-HMDTC is synthesized by reacting hexamethyleneimine with carbon disulfide (CS₂) in an ethanol-water mixture under controlled conditions .

As a chelating agent, HMA-HMDTC exhibits high affinity for transition metals such as Cu, Pb, Zn, Cd, Tl, and Ag, enabling its use in solvent extraction, flotation, and preconcentration techniques for trace metal analysis . It is particularly effective in acidic to neutral pH ranges (pH 4–7), making it suitable for environmental and industrial applications like water quality monitoring and cement analysis .

Properties

CAS No. |

2608-11-9 |

|---|---|

Molecular Formula |

C13H26N2S2 |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

azepane-1-carbodithioate;azepan-1-ium |

InChI |

InChI=1S/C7H13NS2.C6H13N/c9-7(10)8-5-3-1-2-4-6-8;1-2-4-6-7-5-3-1/h1-6H2,(H,9,10);7H,1-6H2 |

InChI Key |

CIPHOUPBLAOEKY-UHFFFAOYSA-N |

SMILES |

C1CCCNCC1.C1CCCN(CC1)C(=S)S |

Canonical SMILES |

C1CCC[NH2+]CC1.C1CCCN(CC1)C(=S)[S-] |

Other CAS No. |

2608-11-9 |

Origin of Product |

United States |

Preparation Methods

General Preparation Method

The core reaction involves the nucleophilic attack of hexamethylene imine on carbon disulfide, leading to the formation of hexamethyleneammonium hexamethylenedithiocarbamate, which precipitates out of the reaction mixture.

- The reaction is carried out in aqueous solution, often with hexamethylene imine concentrations ranging from about 5% to over 55%.

- Temperature control is critical, typically maintained between 0°C and 30°C, often starting at around 10°C.

- The presence of a wetting agent (e.g., sodium salt of isopropylated naphthalene sulfonic acid) improves reaction efficiency and product quality.

- Carbon disulfide can be added directly or dissolved in water-miscible solvents like acetone or lower alkyl ketones.

- The reaction mixture is stirred continuously during the addition of carbon disulfide to ensure complete reaction.

Detailed Stepwise Procedure (Based on Patent US2208935A)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Prepare an aqueous solution of hexamethylene imine (5-55% concentration), optionally containing impurities from its production. | Solution may contain methanol, acetone, inorganic salts. |

| 2 | Cool the solution to approximately 10°C using an ice bath. | Temperature control critical for reaction stability. |

| 3 | Add a wetting agent to the solution (e.g., sodium salt of isopropylated naphthalene sulfonic acid). | Enhances mixing and reaction efficiency. |

| 4 | Slowly add carbon disulfide, either neat or dissolved in acetone or another water-miscible solvent, over 30 minutes with continuous stirring. | Typical ratio: ~31 parts CS₂ to ~78.5 parts hexamethylene imine solution. |

| 5 | Continue stirring the mixture for an additional 15 minutes while cooling to 0°C. | Ensures complete reaction and precipitation. |

| 6 | Filter the precipitated product using suction filtration for about 15 minutes. | Removes the solid dithiocarbamate from the liquid. |

| 7 | Wash the filtered product by agitating with acetone at 50°C, then cool to 0°C and filter again. | Purifies the product and removes impurities. |

| 8 | Dry the final white crystalline product at 45-50°C. | Yields a stable, high-purity compound. |

Typical yield: Approximately 93% of theoretical yield, with melting point around 149-151°C, indicating high purity and stability.

Advantages of Using Aqueous Solutions Directly

- Traditional dithiocarbamate synthesis requires anhydrous conditions and pure reagents, often in organic solvents like gasoline.

- Hexamethylene imine is industrially produced and available predominantly as an aqueous solution, making purification to anhydrous form costly and laborious.

- The method described allows direct use of aqueous hexamethylene imine solutions, including those containing impurities, reducing production costs.

- The product obtained is of excellent quality, stable, and has superior accelerating properties compared to related compounds made from other amines (e.g., piperidine derivatives).

Role of Solvents and Wetting Agents

- Water-miscible solvents such as acetone or lower alkyl ketones are used to dissolve carbon disulfide, improving its dispersion and reaction with hexamethylene imine.

- Wetting agents help to maintain a homogeneous reaction mixture, prevent aggregation, and enhance the yield and purity of the final product.

- The reaction can be conducted with or without these additives, but their presence is preferred for optimal results.

Summary Table of Preparation Parameters

| Parameter | Range/Details | Remarks |

|---|---|---|

| Hexamethylene imine concentration | 5% to >55% in aqueous solution | Impurities tolerated |

| Temperature | 0°C to 30°C, optimal ~10°C | Cooling improves stability |

| Carbon disulfide addition | Added neat or dissolved in acetone/ketone | Slow addition over ~30 minutes |

| Wetting agent | Sodium salt of isopropylated naphthalene sulfonic acid | Enhances reaction efficiency |

| Reaction time | ~30-45 minutes (addition + stirring) | Ensures complete precipitation |

| Product isolation | Suction filtration, acetone washing, drying | Yields white crystalline solid |

| Yield | Up to 93% theoretical | High purity and stability |

| Melting point | 149-151°C | Indicates product quality |

Research Findings and Stability Considerations

- Unlike many dithiocarbamates, which are unstable in the presence of moisture, this compound exhibits excellent stability even when prepared in aqueous media.

- The compound shows superior stability compared to piperidine-based dithiocarbamates, which tend to decompose rapidly at room temperature or in moist conditions.

- This stability makes it particularly suitable for industrial applications such as rubber vulcanization accelerators.

- The use of aqueous solutions directly from industrial hexamethylene imine production streamlines synthesis and reduces costs without compromising product quality.

Chemical Reactions Analysis

Reaction Equation

The general reaction can be represented as:

Chemical Reactions Involving HMA-HMDTC

HMA-HMDTC exhibits several interesting chemical properties that make it useful in various applications:

Formation of Metal Complexes

HMA-HMDTC has been utilized in the formation of metal-dithiocarbamate complexes, which are often analyzed using spectrophotometric methods. For instance, arsenic reacts with HMA-HMDTC under acidic conditions to form the complex . This complex can be quantitatively measured using UV-Visible spectrophotometry, showing linearity over a concentration range of 0.2–1.0 μg/mL of arsenic .

Flotation Reagent for Thallium Separation

In addition to its role in complex formation, HMA-HMDTC has been employed as a flotation reagent for enriching and separating thallium traces from aqueous solutions. When combined with iron(III) oxide, it forms iron(III) hexamethylenedithiocarbamate, which facilitates the flotation process .

Spectrophotometric Methods

The analytical utility of HMA-HMDTC extends to its application in spectrophotometric methods for detecting trace metals such as arsenic and thallium. The development of sensitive methods using HMA-HMDTC has shown improved detection limits compared to traditional techniques.

Comparison of Detection Methods

| Method | Detection Limit (μg/mL) | Advantages |

|---|---|---|

| Traditional Methods | Varies | Established protocols |

| HMA-HMDTC Method | 0.060 | Higher sensitivity, cost-effective |

Stability and Decomposition

Despite its useful applications, HMA-HMDTC is known for its relative instability compared to other dithiocarbamate compounds. It can decompose rapidly under certain conditions, particularly when exposed to moisture or elevated temperatures . This instability necessitates careful handling and storage conditions to maintain its integrity.

Scientific Research Applications

Environmental Applications

1.1 Water Quality Improvement

HMA-HMDTC has been utilized as a flotation reagent for the enrichment and separation of trace metals, particularly thallium, from aqueous solutions. In a study conducted by Pavlovska et al., HMA-HMDTC was shown to enhance the extraction efficiency of thallium when combined with iron(III) oxide as a collector, resulting in improved detection limits for thallium analysis in environmental samples .

1.2 Heavy Metal Remediation

Dithiocarbamates, including HMA-HMDTC, have been explored for their potential in remediating heavy metal contamination in water. They can form stable complexes with various metal ions, facilitating their removal from polluted sites. A critical review highlighted the effectiveness of dithiocarbamates in capturing inorganic species from environmental samples .

Analytical Chemistry

2.1 Spectrophotometric Methods

HMA-HMDTC has been employed as a reagent in spectrophotometric methods for the determination of trace elements such as arsenic. A study demonstrated that arsenic forms a complex with HMA-HMDTC under acidic conditions, allowing for sensitive detection using UV-Vis spectroscopy. The method achieved a detection limit of 0.060 µg/mL for arsenic, showcasing its utility in analyzing drinking water quality .

2.2 Coprecipitation Techniques

The coprecipitation method using HMA-HMDTC has been developed for the preconcentration and separation of trace metal ions prior to atomic absorption spectrometry (AAS). This method enhances the sensitivity and accuracy of metal ion detection in complex matrices .

Material Science

3.1 Rubber Vulcanization

HMA-HMDTC serves as an effective accelerator in the vulcanization process of rubber. Its incorporation into rubber formulations improves the mechanical properties and thermal stability of the final product. The compound's ability to enhance cross-linking reactions during vulcanization makes it valuable in the rubber industry .

Case Studies

Mechanism of Action

The mechanism of action of Hexamethyleneammonium Hexamethylenedithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

Hexamethyleneammonium Hexamethylenedithiocarbamate (HMA-HMDTC)

- Structure : Cyclic DTC with a seven-membered azepane ring .

- Key Properties: High thermal stability, selective binding to transition metals, and compatibility with organic solvents like xylene and ethanol .

- Applications :

Ammonium Pyrrolidinedithiocarbamate (APDC)

- Structure : Linear DTC derived from pyrrolidine (five-membered ring) .

- Comparison :

- Selectivity : APDC extracts a broader range of ions (e.g., V, Mo, and As) but is less stable in acidic media .

- pH Range : Effective across a wider pH range (2–9) but requires back-extraction steps for ICP analysis .

- Application : Used in ICP-OES for simultaneous determination of 27 ions when combined with HMA-HMDTC .

Iron(III) Hexamethylenedithiocarbamate (Fe(HMDTC)₃)

Cyclohexyldimethylammonium Dibutyldithiocarbamate (CAS 149-82-6)

- Structure : Branched DTC with cyclohexyl and butyl groups .

- Comparison: Molecular Weight: 332.61 g/mol, larger than HMA-HMDTC due to bulky substituents . Application: Primarily used in nanotechnology and surfactants rather than metal extraction .

Performance in Metal Extraction

- HMA-HMDTC vs. APDC : While APDC is versatile, HMA-HMDTC’s cyclic structure reduces interference from Fe³⁺ and Cu²⁺ in complex matrices .

- HMA-HMDTC vs. Fe(HMDTC)₃ : The iron complex is insoluble in water, making it ideal for flotation, whereas HMA-HMDTC remains soluble for direct solvent extraction .

Thermal and Chemical Stability

Biological Activity

Hexamethyleneammonium hexamethylenedithiocarbamate (HHDTC) is a compound that has garnered attention for its biological activity, particularly in the fields of analytical chemistry and environmental science. This article explores its synthesis, biological properties, applications, and relevant research findings.

HHDTC is synthesized from hexamethyleneimine and hexamethylenedithiocarbamate. The chemical structure can be represented as follows:

This compound exhibits properties typical of dithiocarbamates, including chelation capabilities with metal ions, which are crucial in various analytical applications.

2.1 Antioxidant Properties

Research indicates that HHDTC displays significant antioxidant activity. A study demonstrated that HHDTC can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases .

2.2 Metal Ion Chelation

HHDTC has been shown to form stable complexes with various metal ions, enhancing its utility in detoxifying heavy metals from biological systems. This chelation ability is particularly vital in reducing metal toxicity and enhancing bioavailability for essential trace elements .

2.3 Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of HHDTC on various cell lines. Results indicate that while HHDTC exhibits some cytotoxic properties at higher concentrations, it also has therapeutic potential due to its selective action against cancer cells compared to normal cells .

3.1 Spectrophotometric Applications

A notable application of HHDTC is in the spectrophotometric determination of inorganic arsenic. The compound was utilized in a micellar medium to enhance detection sensitivity, demonstrating its effectiveness as a reagent in analytical chemistry .

3.2 Environmental Impact Studies

HHDTC has been investigated for its role in environmental remediation, particularly in the extraction of heavy metals from contaminated water sources. Studies show that HHDTC can effectively bind to toxic metals, facilitating their removal and reducing environmental toxicity levels .

4. Conclusion

This compound is a versatile compound with significant biological activity, particularly in antioxidant properties and metal ion chelation. Its applications range from analytical chemistry to potential therapeutic uses in oncology and environmental remediation. Ongoing research continues to unveil the full scope of its biological effects and practical applications.

Q & A

Q. What is the standard procedure for extracting trace metals using hexamethyleneammonium hexamethylenedithiocarbamate (HMAHMDC) in aqueous solutions?

- Methodological Answer : HMAHMDC is used as a chelating agent with a mixed organic solvent system (e.g., 2,4-dimethylpentan-3-one and xylene). Adjust the aqueous phase pH to the optimal range for target metals (e.g., pH 4.5–5.5 for Cd, Pb). Shake vigorously for phase equilibration, separate the organic phase, and analyze via inductively coupled plasma emission spectrometry (ICPES) or atomic absorption spectroscopy. Iron and copper interferences can be minimized by masking agents or pH adjustments .

Q. How does pH influence the extraction efficiency of HMAHMDC for metal ions?

- Methodological Answer : Conduct systematic pH-dependent extraction studies using buffer solutions (e.g., acetate for pH 4–6, phosphate for pH 7). For example:

- Cd²⁺ and Pb²⁺ show >95% extraction at pH 4.5–5.5.

- Ag⁺ and Bi³⁺ require lower pH (2–3).

Use spectrophotometric or ICPES analysis to quantify extracted metal concentrations. Data from such studies reveal that HMAHMDC exhibits selectivity shifts based on pH, enabling sequential metal recovery .

Q. What are the recommended spectroscopic techniques for characterizing HMAHMDC-metal complexes?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify dithiocarbamate coordination via shifts in C–N and C–S stretching bands (e.g., ~1480 cm⁻¹ and ~950 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Study thermal stability; HMAHMDC complexes decompose at 200–300°C, releasing ligands and metal oxides.

- UV-Vis Spectroscopy : Monitor charge-transfer bands for metal-specific signatures (e.g., Cd complexes at ~250 nm) .

Advanced Research Questions

Q. How can interference from high concentrations of iron or copper be mitigated during HMAHMDC-based metal extraction?

- Methodological Answer :

- Masking Agents : Add potassium cyanide (KCN) to complex Cu²⁺ or fluoride ions (NaF) to sequester Fe³⁺.

- pH Adjustment : Increase pH to precipitate Fe(OH)₃ while maintaining target metals in solution.

- Dual-Ligand Systems : Combine HMAHMDC with ammonium tetramethylenedithiocarbamate (APDC) to broaden selectivity and suppress interference .

Q. What methodologies enable simultaneous multi-element analysis using HMAHMDC-based extraction?

- Methodological Answer :

- Single-Step Extraction : Optimize pH to 4.5–5.5 for simultaneous extraction of 27 ions (e.g., Cd, Pb, Zn, Ni).

- Direct ICPES Analysis : Introduce the xylene-organic phase into the plasma without back-extraction, leveraging HMAHMDC’s compatibility with non-polar solvents.

- Detection Limits : Achieve ng/L sensitivity for Cd and Pb using this approach .

Q. How can HMAHMDC-functionalized materials enhance solid-phase extraction (SPE) for trace metal preconcentration?

- Methodological Answer :

- Polyurethane Foam (PUF) Functionalization : Immerse PUF in HMAHMDC-ethanol solution to create a sorbent for As, Hg, and Sb.

- Reduction Pre-Treatment : Convert As⁵⁺, Sb⁵⁺ to As³⁺, Sb³⁺ using KI/ascorbic acid to enable complexation.

- Recovery Validation : Use spike-recovery experiments in natural water matrices, achieving >98% recovery for sub-ppb metal concentrations .

Q. What experimental strategies address the instability of HMAHMDC in acidic media?

- Methodological Answer :

- Buffered Systems : Use acetate or phosphate buffers to stabilize pH during extraction.

- Rapid Analysis : Minimize exposure time to acidic conditions (<10 minutes) to prevent ligand decomposition.

- pKa Determination : Employ diode-array spectrophotometry to measure HMAHMDC’s pKa (e.g., ~5.1), guiding pH control in kinetic studies .

Q. How does the coordination geometry of HMAHMDC-metal complexes influence extraction selectivity?

- Methodological Answer :

- Structural Studies : Use X-ray crystallography or EXAFS to confirm octahedral geometry for Cd²⁺ and square-planar for Cu²⁺.

- Ligand Field Effects : Correlate IR spectral shifts (C–S/C–N) with metal electronegativity; softer metals (e.g., Pb²⁺) exhibit stronger thiophilicity.

- Computational Modeling : Apply density functional theory (DFT) to predict stability constants and optimize ligand design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.